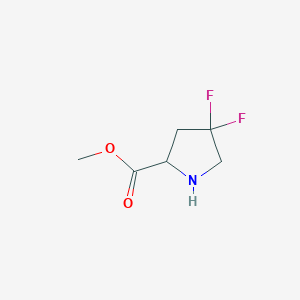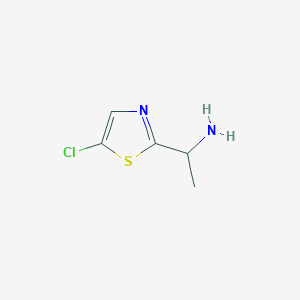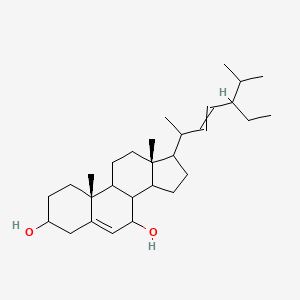
Licorisoflavan I
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
. This compound has garnered attention due to its potential therapeutic properties and its role in various biological activities.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Licorisoflavan I can be synthesized through several chemical routes. One common method involves the extraction of licorice roots followed by purification processes. The roots are first ground into a fine powder and then subjected to supercritical CO2 extraction with ethanol as a modifier . This method ensures the efficient extraction of this compound along with other bioactive compounds.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale extraction and purification processes. The powdered licorice roots are processed using supercritical fluid extraction techniques, which are both efficient and environmentally friendly. The extracted compounds are then purified using chromatographic methods to isolate this compound in its pure form .
Analyse Chemischer Reaktionen
Types of Reactions
Licorisoflavan I undergoes various chemical reactions, including:
Reduction: This reaction involves the removal of oxygen or the addition of hydrogen, resulting in the formation of reduced derivatives.
Substitution: This reaction involves the replacement of one functional group with another, often leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen peroxide and potassium permanganate under acidic or basic conditions.
Reduction: Common reagents include sodium borohydride and lithium aluminum hydride under anhydrous conditions.
Substitution: Common reagents include halogens and nucleophiles under various conditions.
Major Products Formed
The major products formed from these reactions include hydroxylated, reduced, and substituted derivatives of this compound, each with unique biological activities and properties .
Wissenschaftliche Forschungsanwendungen
Chemistry: It serves as a precursor for the synthesis of other bioactive compounds and is used in various chemical reactions to study its reactivity and properties.
Wirkmechanismus
Licorisoflavan I exerts its effects through various molecular targets and pathways:
Neuroprotective Effects: It modulates the Brain-Derived Neurotrophic Factor (BDNF)-TrkB pathway and AMPA receptors, leading to enhanced neuroprotection and antidepressant-like effects.
Anti-inflammatory Effects: It inhibits the production of pro-inflammatory cytokines and modulates the activity of key signaling pathways involved in inflammation.
Vergleich Mit ähnlichen Verbindungen
Licorisoflavan I is structurally similar to other isoflavones such as licorisoflavan A and licoricidin. it is unique in its specific bioactivity and molecular targets:
Licorisoflavan A: Exhibits similar neuroprotective and antidepressant-like effects but differs in its specific molecular interactions and pathways.
Conclusion
This compound is a versatile and bioactive compound with significant potential in various scientific and industrial applications. Its unique chemical properties and biological activities make it a valuable subject of study in the fields of chemistry, biology, medicine, and industry.
Eigenschaften
Molekularformel |
C21H24O5 |
|---|---|
Molekulargewicht |
356.4 g/mol |
IUPAC-Name |
4-(5-methoxy-2,2-dimethyl-4,6,7,8-tetrahydro-3H-pyrano[3,2-g]chromen-7-yl)benzene-1,3-diol |
InChI |
InChI=1S/C21H24O5/c1-21(2)7-6-15-19(26-21)10-18-16(20(15)24-3)8-12(11-25-18)14-5-4-13(22)9-17(14)23/h4-5,9-10,12,22-23H,6-8,11H2,1-3H3 |
InChI-Schlüssel |
UKVRDJKAWOLCBG-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(CCC2=C(C3=C(C=C2O1)OCC(C3)C4=C(C=C(C=C4)O)O)OC)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[1-[[1-[[2-[[4-amino-1-[[5-amino-1-[[1-[[1-[[1-[[2-[[1-[[1-[(1-amino-4-methylsulfanyl-1-oxobutan-2-yl)amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(1H-imidazol-4-yl)-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-2-oxoethyl]amino]-4-methyl-1-oxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]-2-[(5-oxopyrrolidine-2-carbonyl)amino]pentanediamide](/img/structure/B12431496.png)
![2-Ethyl-2,5-diazabicyclo[2.2.1]heptane dihydrobromide](/img/structure/B12431500.png)
![1-[(1E)-2-Phenylethenyl]-2(1H)-pyridinone-d5](/img/structure/B12431502.png)

![[pThr3]-CDK5 Substrate](/img/structure/B12431532.png)

![[(1S,2S,4S,5S,6R,10S)-2-(hydroxymethyl)-10-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,9-dioxatricyclo[4.4.0.0^{2,4]dec-7-en-5-yl] (E)-3-(4-methoxyphenyl)prop-2-enoate](/img/structure/B12431549.png)

![tert-butyl N-[2-[[5-[(E)-(5-fluoro-2-oxo-1H-indol-3-ylidene)methyl]-2,4-dimethyl-1H-pyrrole-3-carbonyl]amino]ethyl]-N-(1,1,2,2,2-pentadeuterioethyl)carbamate](/img/structure/B12431563.png)

![3-[(2-Amino-3,3-dimethylbutanamido)methyl]-5-methylhexanoic acid hydrochloride](/img/structure/B12431577.png)



